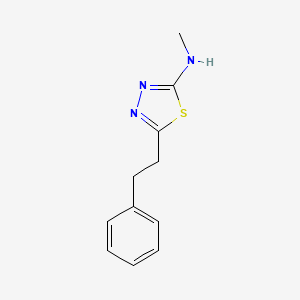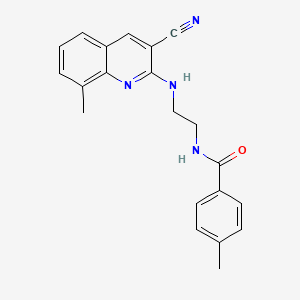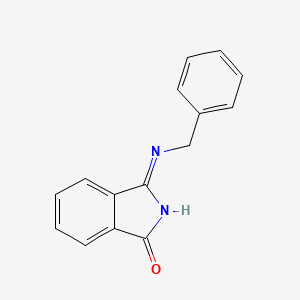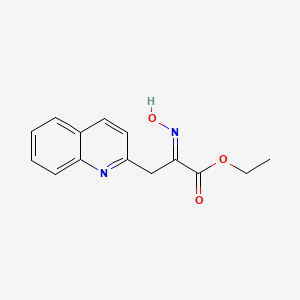
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is a synthetic organic compound that features a quinoline moiety, which is a fused ring structure containing a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxyimino and ester functionalities. One common method involves the condensation of quinoline-2-carbaldehyde with ethyl nitrite under basic conditions to form the hydroxyimino group, followed by esterification with ethyl bromoacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyimino group can form reactive intermediates that interact with cellular proteins, inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure without the hydroxyimino and ester functionalities.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Primaquine: Another antimalarial drug with a quinoline core.
Uniqueness
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is unique due to the presence of both the hydroxyimino and ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Número CAS |
13311-42-7 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
ethyl (2E)-2-hydroxyimino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13+ |
Clave InChI |
CTVQLBFIRMEBNQ-DTQAZKPQSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/O)/CC1=NC2=CC=CC=C2C=C1 |
SMILES canónico |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


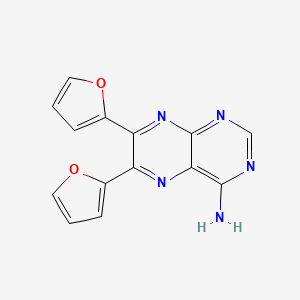
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
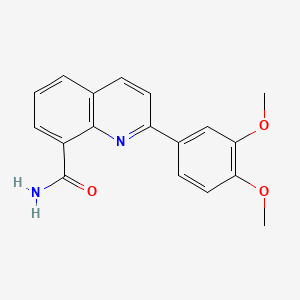
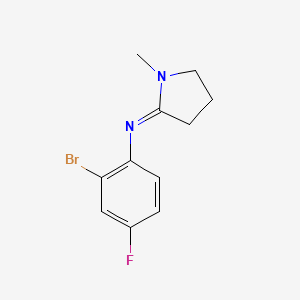
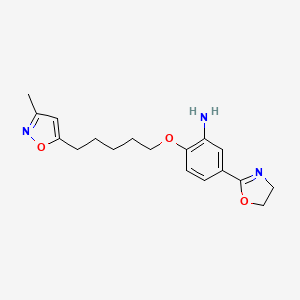
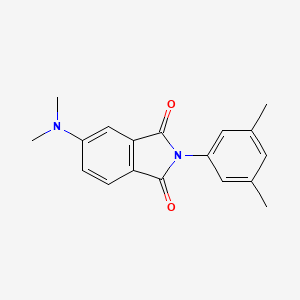

![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
